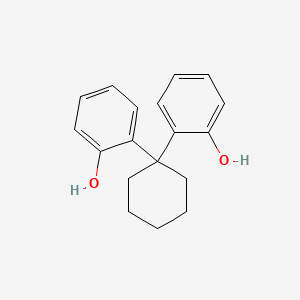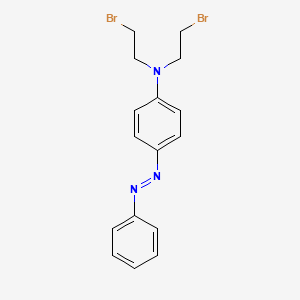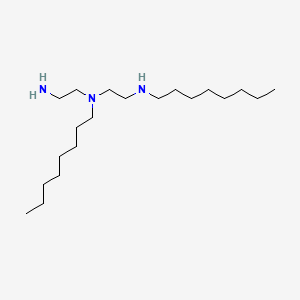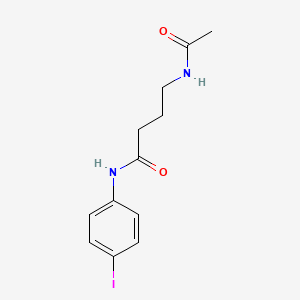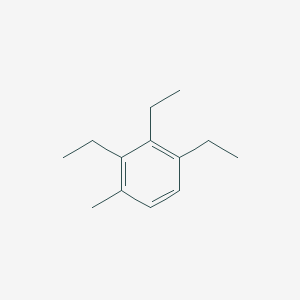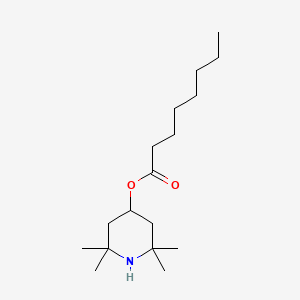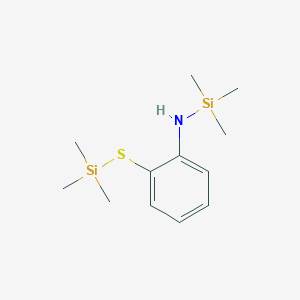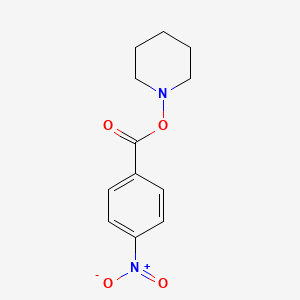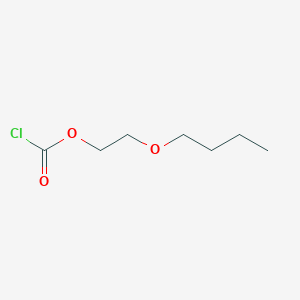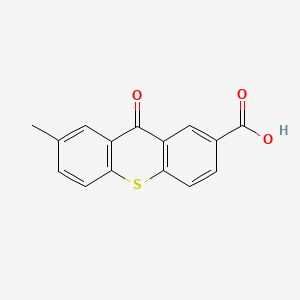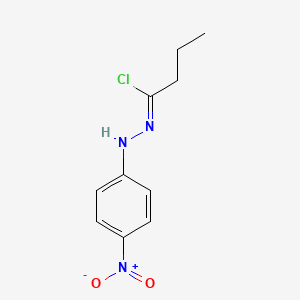
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is an organic compound that belongs to the class of hydrazonoyl chlorides. This compound is characterized by the presence of a nitrophenyl group attached to a butanehydrazonoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride typically involves the reaction of 4-nitroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which is then chlorinated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH₃) or primary amines in anhydrous ethanol.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydrazones with various substituents depending on the nucleophile used.
科学研究应用
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazones and related compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride involves its interaction with nucleophilic sites on target molecules. The nitrophenyl group can participate in electron transfer reactions, while the hydrazonoyl chloride moiety can undergo nucleophilic substitution. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- (1Z)-N-(4-nitrophenyl)ethanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)propanehydrazonoyl chloride
- (1Z)-N-(4-nitrophenyl)pentanehydrazonoyl chloride
Uniqueness
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride is unique due to its specific chain length and the presence of a nitrophenyl group, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
39209-28-4 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
(1Z)-N-(4-nitrophenyl)butanehydrazonoyl chloride |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3/b13-10- |
InChI 键 |
WLDJRDGXKZWJLL-RAXLEYEMSA-N |
手性 SMILES |
CCC/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl |
规范 SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




